N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4OS/c22-17-7-8-18-19(10-17)28-21(25-18)26(13-15-2-1-9-24-12-15)20(27)16-5-3-14(11-23)4-6-16/h1-10,12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUPMFKNOLEWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within cells. The compound's interaction with these targets triggers a cascade of biochemical reactions, leading to its desired effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction processes.
Proteins: Interaction with intracellular proteins can affect gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and thiazole derivatives documented in the literature. Below is a detailed analysis of its similarities and differences with key analogs:
Structural and Physicochemical Comparisons
Table 1: Key Structural Features and Properties of Analogs
*No experimental data for the target compound’s melting point or spectral features are available in the provided evidence. Molecular weight is estimated based on formula.
Key Observations:
- Substituent Effects: The target compound’s pyridin-3-ylmethyl group distinguishes it from analogs like 4d (morpholinomethyl) and 4e (piperazinylmethyl), which contain bulkier amine-based substituents.
- Spectral Trends : Shared features in NMR spectra (e.g., aromatic proton signals at δ 7.10–8.50 and carbonyl carbons at ~165–168 ppm) suggest conserved structural motifs across benzamide-thiazole hybrids .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide core, a chlorobenzo[d]thiazole moiety, and a pyridin-3-ylmethyl group. The presence of these functional groups is believed to contribute to its biological properties.
Chemical Formula
- Molecular Formula: C₁₅H₁₂ClN₃OS
- Molecular Weight: 319.79 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzothiazole have shown significant inhibition of various cancer cell lines, including A431 and A549 cells. These compounds have been observed to induce apoptosis and arrest the cell cycle in cancer cells at micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431, A549 | 1 - 4 | Apoptosis induction, cell cycle arrest |
| N-(6-chlorobenzo[d]thiazol-2-yl)-benzamide | H1299 | < 5 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes. Inhibition of these enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. This mechanism suggests its potential application in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound Name | Target Enzyme | Effect |
|---|---|---|
| This compound | COX enzymes | Inhibition of activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound inhibits cyclooxygenase enzymes, affecting the arachidonic acid pathway.
- Cell Signaling Modulation: It may interact with kinases or receptors involved in signal transduction pathways related to cell proliferation and apoptosis .
Case Studies
A study focused on the synthesis and biological evaluation of various benzothiazole derivatives reported that modifications to the benzothiazole nucleus enhanced anticancer activity significantly. The lead compound demonstrated promising results against non-small cell lung cancer cell lines, suggesting that similar modifications could optimize the activity of this compound .
Table 3: Summary of Case Studies
| Study Reference | Findings |
|---|---|
| PMC10982501 | Significant anticancer activity in modified derivatives |
| PMC10253887 | Enhanced inhibition of COX enzymes leading to anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide, and what reaction conditions optimize yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous benzo[d]thiazole derivatives are prepared by reacting 6-chlorobenzo[d]thiazol-2-amine with acyl chlorides in pyridine or acetonitrile under reflux, followed by purification via recrystallization (e.g., ethanol–acetone mixtures) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Catalysts : Triethylamine (TEA) is often used to neutralize HCl byproducts .
- Reaction time : Extended reflux (8–12 hrs) ensures completion.
- Yield optimization : Column chromatography or trituration improves purity (>85% yield reported for similar compounds) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
1H/13C NMR and IR spectroscopy are essential:
- IR : A strong peak near 1680–1690 cm⁻¹ confirms the amide C=O stretch .
- 1H NMR : Key signals include aromatic protons (δ 7.4–8.2 ppm), pyridinyl methylene (δ ~4.8 ppm, singlet), and NH (δ ~12–14 ppm, broad) .
- 13C NMR : The cyano group appears at ~115 ppm, while the benzamide carbonyl resonates near 165 ppm .
HRMS validates molecular weight, with discrepancies <2 ppm indicating purity .
Q. How can researchers resolve discrepancies in biological activity data for analogous compounds?
For example, thiazolidinone derivatives showed lower antibacterial activity than standards in some studies . To address contradictions:
- Dose-response assays : Confirm activity across multiple concentrations.
- Structural analogs : Test substituent effects (e.g., replacing cyano with trifluoromethyl improves metabolic stability) .
- Assay conditions : Standardize protocols (e.g., MIC values in Mueller-Hinton broth) to minimize variability .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina) and QSAR modeling are widely used:
- Docking : The pyridinylmethyl group may engage in π-π stacking with aromatic residues (e.g., Tyr in kinase targets), while the chloro-thiazole moiety fits hydrophobic pockets .
- QSAR : Descriptors like logP and topological polar surface area (TPSA) correlate with anti-inflammatory activity in benzamide derivatives .
- Software : Schrödinger Suite or MOE integrates docking with MD simulations for stability analysis .
Q. How do crystallographic studies inform the design of derivatives with improved potency?
X-ray crystallography reveals intermolecular interactions critical for stability. For example:
- Hydrogen bonding : The amide NH forms centrosymmetric dimers (N–H···N, ~2.8 Å) .
- Packing effects : Non-classical C–H···F/O interactions stabilize the crystal lattice, influencing solubility .
- Torsional angles : The dihedral angle between benzamide and thiazole rings affects conformational flexibility and target binding .
Data from similar compounds suggest introducing electron-withdrawing groups (e.g., cyano) enhances π-stacking .
Q. What methodologies address low yields in multi-step syntheses of this compound?
Common pitfalls and solutions include:
- Intermediate purification : Silica gel chromatography removes byproducts early .
- Protecting groups : Use Boc or Fmoc to shield reactive amines during coupling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 mins vs. 8 hrs for amidation) .
- Catalytic systems : Pd/C or CuI accelerates cross-coupling steps (e.g., Suzuki for aryl modifications) .
Contradictions and Solutions
- Low bioactivity vs. structural potential : Replace the cyano group with sulfonamide or trifluoromethyl to enhance target affinity .
- Crystallization challenges : Use mixed solvents (e.g., CH₃OH/CHCl₃) for improved crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
